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Compound of Interest

4-(2,4-Dimethylphenyl)-1,3-thiazol-
Compound Name:
2-amine

Cat. No.: B2875182

An In-depth Technical Guide: Structure Elucidation of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-
amine

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a
"privileged scaffold” due to its presence in a wide array of pharmacologically active
compounds, including antimicrobial and anticancer agents.[1][2][3] The compound 4-(2,4-
dimethylphenyl)-1,3-thiazol-2-amine, with the molecular formula C11H12N2S and a molecular
weight of 204.29 g/mol , is a representative of this vital class.[4] Accurate and unambiguous
structural confirmation is the bedrock of any chemical research or drug development program,
ensuring that biological activity is correctly attributed and that subsequent structure-activity
relationship (SAR) studies are valid.

This guide provides a comprehensive, multi-technique strategy for the definitive structure
elucidation of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine. We will move beyond a simple
checkilist of techniques, instead focusing on the logical workflow and the causality behind
experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR)
Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we will construct a self-
validating analytical framework to confirm the compound's identity with the highest degree of
confidence.[5][6][7]
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Context: A Synthetic Overview via Hantzsch
Thiazole Synthesis

Before elucidating a structure, it is instructive to understand its likely origin. The most common
and efficient route to 2-amino-4-arylthiazoles is the Hantzsch Thiazole Synthesis.[8][9][10] This
reaction provides crucial context for the expected molecular framework and helps anticipate
potential side products or impurities.

The synthesis involves the cyclocondensation of an a-haloketone with a thioamide.[9][11] For
the target molecule, this translates to the reaction between 2-bromo-1-(2,4-
dimethylphenyl)ethan-1-one and thiourea.[12]

E—Bromo-l-(2,4-dimethylphenyl)ethan-l»ong Nucleophilic Attack (SN2)

l

Intramolecular
Cyclization & Dehydration

>
| Isothiouronium Intermediate
>

Click to download full resolution via product page

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Part 1: Molecular Formula and Connectivity by Mass
Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the initial and indispensable step in structure
elucidation. Its primary role is to provide the exact molecular weight of the compound. High-
Resolution Mass Spectrometry (HRMS) is paramount as it measures the mass-to-charge ratio
(m/z) with enough accuracy to determine the elemental composition, thereby validating the
molecular formula.[5]

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)
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o Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

« lonization: Utilize Electrospray lonization (ESI) in positive ion mode. ESI is a soft ionization
technique that typically yields the protonated molecular ion [M+H]*, minimizing initial
fragmentation and preserving the crucial molecular weight information.

e Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-
Flight (TOF) or Orbitrap instrument, capable of mass accuracy within 5 ppm.

o Data Acquisition: Acquire the full scan spectrum to identify the [M+H]* peak and its
corresponding isotopic pattern.

Data Interpretation: A Self-Validating System

The power of MS lies in its multi-faceted data output, which must be internally consistent.

1. Molecular lon Peak: The molecular formula C11H12N2S predicts a monoisotopic mass of
204.0721.[4] The HRMS spectrum should exhibit a prominent ion at m/z 205.0799,
corresponding to the protonated molecule [C11H13N2S]*. This finding must also align with the
Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have
an even nominal molecular weight (204 Da), as observed.[13]

2. Isotopic Pattern: The presence and relative abundance of isotopes provide a fingerprint for
the elemental composition. The [M+H]* peak at m/z 205 should be accompanied by:

e An A+1 peak ([**C1C10H13N2S]*) at m/z 206, with a relative abundance of approximately
12.2% of the base peak.

e An A+2 peak ([C11H13N234S]*) at m/z 207, with a relative abundance of approximately 4.5%
of the base peak. This peak is a strong confirmation of the presence of a single sulfur atom.

3. Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) on the parent ion
(m/z 205) reveals the structural backbone. While ESI is soft, in-source fragmentation or
collision-induced dissociation (CID) can provide valuable structural clues.[14]
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Caption: Proposed MS/MS fragmentation of the parent ion.

Table 1: Summary of Expected Mass Spectrometry Data

lon Calculated m/z Identity Inference
Protonated Confirms Molecular
[M+H]* 205.0799 .
Molecular lon Weight
Confirms presence of
[M+H+2]* 207.0756 34S |sotope Peak
one Sulfur atom
Dimethylphenyl-vinyl
Fragment 1 117.0704 [CoHo]* ) yiphenyviny
cation
2-aminothiazole
Fragment 2 100.0095 [C3HaN2S]*

radical cation

| Fragment 3 | 91.0548 | [C7H7]* | Tropylium ion |

Part 2: Functional Group Identification by Infrared
(IR) Spectroscopy
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Expertise & Experience: IR spectroscopy provides a rapid, non-destructive confirmation of the
key functional groups predicted by the proposed structure. The presence or absence of
characteristic absorption bands serves as a crucial validation checkpoint.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

o Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the
ATR crystal.

» Analysis: Apply pressure to ensure good contact between the sample and the crystal.

o Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm~*. Perform a
background scan of the clean ATR crystal first.

Data Interpretation: Correlating Bands to Structure

The IR spectrum should display a series of distinct peaks that correspond directly to the
vibrational modes of the molecule's functional groups.[3][15]

Table 2: Key IR Absorption Bands for 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine
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Wavenumber . . . -
( 1 Vibration Mode Functional Group Significance
cm-

Confirms the

. ] . primary amine
N-H Asymmetric & Primary Amine (-
3450 - 3300 . group. Often
Symmetric Stretch NH2)
appears as a

doublet.[16]

_ Indicates the
Aromatic (Aryl &
3100 - 3000 C-H Stretch ) presence of sp2 C-H
Thiazole)
bonds.

Confirms the
2980 - 2850 C-H Stretch Aliphatic (Methyl) presence of methyl

groups.

Characteristic of the

imine functionality

~1620 C=N Stretch Thiazole Ring o )
within the heterocyclic
ring.[16]
Confirms the

1600, 1480 C=C Stretch Aromatic Ring presence of the

phenyl ring.

| ~1100 | C-S Stretch | Thiazole Ring | Suggestive of the carbon-sulfur bond within the ring.[16]
|

Part 3: Unambiguous Structure Mapping by NMR
Spectroscopy

Expertise & Experience: NMR spectroscopy is the definitive technique for structure elucidation,
providing an atom-by-atom map of the hydrogen and carbon framework.[17] The combination
of *H and 3C NMR spectra allows for the complete assignment of all atoms and confirms their
connectivity.

Experimental Protocol: *H and **C NMR
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a
deuterated solvent (e.g., DMSO-ds) in a 5 mm NMR tube. DMSO-de is often chosen for its
ability to dissolve a wide range of compounds and for positioning the residual solvent peak
away from most analyte signals.

e 1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.
Ensure a sufficient number of scans for a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum. A greater number of scans will be
required due to the low natural abundance of the 13C isotope.

Data Interpretation: Assignhing the Molecular Skeleton

IH NMR Spectrum Analysis: The proton NMR spectrum provides information on the chemical
environment, number, and neighboring protons for each unique hydrogen atom.

Table 3: Predicted 'H NMR Spectral Data (in DMSO-ds)
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Chemical Shift
(6, ppm)

~7.25

Multiplicity

d,J=8Hz

Integration

Assignment

Ar-H (H6")

Rationale

Ortho-coupled
to H5'.

~7.10

2H

-NH2

Exchangeable
protons of the
primary amine.
Appears as a
broad singlet.[16]

~7.05

d,J=8Hz

1H

Ar-H (H5')

Ortho-coupled to
H6'.

~7.00

1H

Ar-H (H3")

No adjacent
protons to couple
with.

~6.80

1H

Thiazole-H (H5)

Singlet on the
thiazole ring.[16]

~2.30

3H

Ar-CHs (C2*-
CHs)

Methyl group
protons with no
adjacent proton

coupling.

| ~2.25 | s | 3H | Ar-CHs (C4'-CHs) | Methyl group protons with no adjacent proton coupling. |

13C NMR Spectrum Analysis: The 13C NMR spectrum reveals the number of unique carbon

environments and provides information about their electronic nature.

Table 4: Predicted 3C NMR Spectral Data (in DMSO-ds)
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Chemical Shift (6, ppm) Assignment Rationale
Carbon between two
~168.0 Thiazole C2 heteroatoms (N and S),
highly deshielded.[16]
Quaternary carbon of the
~150.0 Thiazole C4 thiazole ring attached to the
phenyl group.
) Quaternary aromatic carbon
~137.0 Aromatic C4'
attached to a methyl group.
) Quaternary aromatic carbon
~135.5 Aromatic C2'
attached to a methyl group.
) Quaternary aromatic carbon
~131.0 Aromatic C1' ) )
attached to the thiazole ring.
~130.5 Aromatic C6' Aromatic CH.
~128.0 Aromatic C5' Aromatic CH.
~126.5 Aromatic C3' Aromatic CH.
) Thiazole ring CH, shielded by
~105.0 Thiazole C5 ]
adjacent S and C=N.[18]
~21.0 Ar-CHs (C4'-CHs) Aliphatic methyl carbon.

| ~20.5 | Ar-CHs (C2'-CHs) | Aliphatic methyl carbon. |

Integrated Elucidation Workflow

The strength of this analytical approach lies in the convergence of evidence from independent

techniques. Each piece of data cross-validates the others, leading to an irrefutable structural

assignment.
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Synthesis & Hypothesis

Proposed Structure:
C11H12N2S

Test Molecular Formula  [Test Functional Groups

Test C-H Framework

Analytical Validation

IR Spectroscopy

[ -NHz2, Ar, -CHs Confirmed

Mass Spec (HRMS)

m/z 204.0721
C11H12N2S Confirmed

[

Full Connectivity Mapped

Confirmation

Confirmed Structure:

4-(2,4-dimethylphenyl)
-1,3-thiazol-2-amine

Click to download full resolution via product page

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine is definitively elucidated through
a logical and synergistic application of modern analytical techniques. High-resolution mass
spectrometry confirms the elemental composition of C11H12N2S. Infrared spectroscopy verifies
the presence of the critical primary amine, aromatic, and thiazole functional groups. Finally, *H
and 3C NMR spectroscopy provides an unambiguous map of the atomic connectivity,
confirming the substitution pattern on the phenyl ring and the integrity of the 2-amino-4-
arylthiazole core. The convergence of data from these orthogonal methods provides a self-
validating and trustworthy confirmation of the molecular structure, establishing a solid
foundation for any further research or development activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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